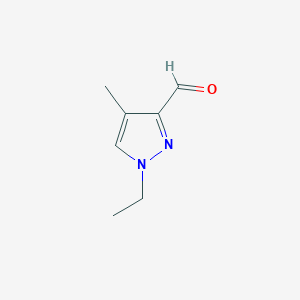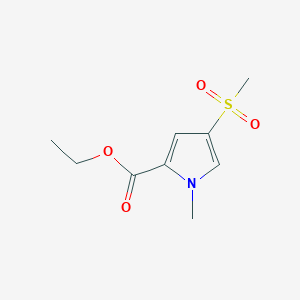
N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, or N-CPMPC, is a small molecule that has been used in a variety of scientific research applications. N-CPMPC is a highly selective, non-competitive antagonist of the NMDA receptor (NMDAR). It is a potent inhibitor of the NMDAR-mediated calcium influx, which is believed to be involved in a variety of physiological and biochemical processes. N-CPMPC has been used in a variety of laboratory experiments to study the role of the NMDAR in brain function, as well as to assess the effects of drugs on the NMDAR.
作用機序
N-CPMPC is a highly selective, non-competitive antagonist of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. It binds to the this compound and blocks the this compound-mediated calcium influx. This action is believed to be involved in a variety of physiological and biochemical processes, including learning and memory.
Biochemical and Physiological Effects
N-CPMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the this compound-mediated calcium influx, which is involved in a variety of physiological and biochemical processes. N-CPMPC has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. In addition, N-CPMPC has been shown to modulate the activity of various enzymes, including nitric oxide synthase and cyclooxygenase.
実験室実験の利点と制限
N-CPMPC has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective, non-competitive antagonist of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which makes it useful for studying the effects of various drugs on the this compound. Another advantage is that it is a potent inhibitor of the this compound-mediated calcium influx, which is involved in a variety of physiological and biochemical processes. However, one limitation is that it is not very soluble in water, which can make it difficult to use in experiments.
将来の方向性
N-CPMPC has a variety of potential future applications. One potential future application is to study the effects of various diseases on the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. Another potential future application is to study the effects of various drugs on the this compound. In addition, N-CPMPC could be used to study the effects of various neurotransmitters on the this compound, as well as to study the effects of various drugs on the this compound. Finally, N-CPMPC could be used to study the effects of various diseases on the this compound, as well as to study the effects of various drugs on the this compound.
合成法
N-CPMPC is synthesized by the reaction of 2-cyclohexylpyrazol-3-yl acetic acid with 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane and at a temperature of 30°C. The reaction proceeds in two steps: first, the 2-cyclohexylpyrazol-3-yl acetic acid is converted to the corresponding acid chloride, which is then reacted with the 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide to form the desired product.
科学的研究の応用
N-CPMPC has been used in a variety of scientific research applications. It has been used to study the role of the N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in brain function, as well as to assess the effects of drugs on the this compound. N-CPMPC has also been used to study the effects of various neurotransmitters on the this compound. In addition, N-CPMPC has been used to study the effects of various drugs on the this compound, as well as to study the effects of various diseases on the this compound.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-18(19(23-26-14)15-8-4-2-5-9-15)20(25)22-17-12-13-21-24(17)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTHITKWPVSBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=NN3C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366514 |
Source


|
| Record name | N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5499-13-8 |
Source


|
| Record name | N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)



![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)



![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)
